Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Description
Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (CAS 163554-54-9) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position of the cyclobutane ring and an ethyl ester moiety on the acetic acid side chain. The BOC group [(1,1-dimethylethoxy)carbonyl] is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under basic conditions and selective cleavage under acidic conditions . The ethyl ester enhances solubility in organic solvents and modulates reactivity during synthetic steps. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics or bioactive molecules requiring controlled amine protection .
Properties
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)8-9-6-10(7-9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZEGZGFQCFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139666 | |
| Record name | Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463522-74-8 | |
| Record name | Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1463522-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Acetic Acid Moiety: This step involves the functionalization of the cyclobutane ring with an acetic acid group, which can be achieved through various organic synthesis techniques.
Attachment of the Ethyl Ester Group: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally related cyclobutane derivatives and BOC-protected analogs.
Structural and Functional Comparisons
Key Comparative Analysis
- BOC Protection vs. Free Amines: The target compound’s BOC group provides amine protection, enabling selective deprotection in multi-step syntheses. In contrast, compounds like methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride (CAS 1392804-34-0) feature a free amine as an HCl salt, enhancing water solubility but limiting stability in basic conditions .
- Ester Group Variations: Ethyl esters (e.g., target compound) balance stability and lipophilicity, whereas methyl esters (e.g., methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate) are more volatile, and isopropyl esters (e.g., trans-3-hydroxy-BOC derivative) introduce steric bulk, affecting reaction kinetics .
- Substituent Effects : The hydroxymethyl group in ethyl 1-(hydroxymethyl)cyclobutanecarboxylate increases polarity, making it suitable for aqueous-phase reactions, while the oxo group in ethyl 3-oxocyclobutanecarboxylate allows for ketone-specific reactivity (e.g., condensations) .
Biological Activity
Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a cyclobutane ring, an acetic acid moiety, and an ethyl ester group, which contribute to its chemical reactivity and biological interactions.
Chemical Structure
- Molecular Formula : C11H19NO4
- CAS Number : 1463522-74-8
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutane Ring : This can be achieved through various organic synthesis techniques.
- Introduction of the Acetic Acid Moiety : Functionalization of the cyclobutane ring.
- Attachment of the Ethyl Ester Group : Esterification with ethanol in the presence of an acid catalyst.
Reaction Pathways
Cyclobutaneacetic acid can undergo various chemical reactions:
- Oxidation : Modifying existing functional groups.
- Reduction : Altering oxidation states.
- Substitution Reactions : Nucleophilic or electrophilic substitutions.
The biological activity of cyclobutaneacetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, influencing various biochemical pathways.
Case Studies and Research Findings
Research has demonstrated that compounds similar to cyclobutaneacetic acid exhibit a range of biological activities:
Enzyme Inhibition
Studies indicate that derivatives of cyclobutaneacetic acid can inhibit enzymes involved in metabolic pathways. For instance, a related compound was shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis.
Antimicrobial Activity
Some studies have reported antimicrobial properties for compounds within this chemical class. For example, cyclobutane derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.
Comparative Analysis with Similar Compounds
A comparison between cyclobutaneacetic acid and its methyl ester variant highlights differences in solubility and biological activity. The ethyl ester variant may demonstrate enhanced bioavailability due to better solubility in physiological conditions.
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Cyclobutaneacetic acid (ethyl ester) | C11H19NO4 | Moderate enzyme inhibition | Higher solubility |
| Cyclobutaneacetic acid (methyl ester) | C10H17NO4 | Lower enzyme inhibition | Less soluble |
Applications in Research and Industry
This compound serves multiple roles in research:
- Organic Synthesis : Acts as a building block for more complex molecules.
- Biological Studies : Used in enzyme interaction studies and metabolic pathway analysis.
- Pharmaceutical Development : Potential for developing new therapeutic agents based on its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
